molecular formula C15H13BrN2S B2467620 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline CAS No. 346691-88-1

4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline

Cat. No.: B2467620
CAS No.: 346691-88-1
M. Wt: 333.25
InChI Key: XTXFRDAVOASSRM-UHFFFAOYSA-N
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Description

4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a dimethylaniline group at the 4th position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the dimethylaniline group play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar compounds to 4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for various applications.

Properties

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2S/c1-18(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)19-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXFRDAVOASSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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